molecular formula C24H23N5O4 B2427998 N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207009-90-2

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2427998
CAS No.: 1207009-90-2
M. Wt: 445.479
InChI Key: HLVFZTAEFWOUNR-UHFFFAOYSA-N
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Description

N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(3-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both indole and benzoyl groups, suggests potential biological activity and utility in various scientific fields.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(3-methylphenyl)urea typically involves the reaction of an appropriate indole derivative with a benzoyl chloride in the presence of a base to form the benzoyl-indole intermediate. This intermediate is then reacted with an isocyanate or a urea derivative to form the final product. Common reaction conditions include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles like halogens or alkyl groups. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(3-methylphenyl)urea would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The indole and benzoyl groups may facilitate binding to hydrophobic pockets or active sites within these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(4-methylphenyl)urea: Similar structure with a different position of the methyl group.

    N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(3-chlorophenyl)urea: Similar structure with a chlorine substituent.

    N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(3-methoxyphenyl)urea: Similar structure with a methoxy group.

Uniqueness

The uniqueness of N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N’-(3-methylphenyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both indole and benzoyl groups may confer unique binding properties and potential for diverse applications.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-31-19-10-7-18(8-11-19)29-23(17-5-4-12-25-14-17)22(27-28-29)24(30)26-15-16-6-9-20(32-2)13-21(16)33-3/h4-14H,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVFZTAEFWOUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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